molecular formula C12H14F3NO B2790148 4-[3-(Trifluoromethyl)benzyl]morpholine CAS No. 90754-66-8

4-[3-(Trifluoromethyl)benzyl]morpholine

Cat. No.: B2790148
CAS No.: 90754-66-8
M. Wt: 245.245
InChI Key: WRPBJSMGRMPPRB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)benzyl]morpholine is a chemical compound with the molecular formula C₁₂H₁₄F₃NO . It belongs to the class of morpholine derivatives and contains a trifluoromethyl group attached to a benzyl moiety. The compound exhibits interesting properties due to its unique structural features .


Synthesis Analysis

The synthesis of This compound involves the reaction of a suitable precursor with morpholine in the presence of a catalyst. While various synthetic routes exist, one common method is the condensation of 4-(trifluoromethyl)benzaldehyde with morpholine under controlled conditions. The resulting product undergoes purification steps to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of This compound consists of a morpholine ring fused to a benzyl group bearing a trifluoromethyl substituent. The three fluorine atoms enhance the compound’s lipophilicity and alter its electronic properties. The arrangement of atoms and bond angles within the molecule significantly influences its reactivity and interactions with other compounds .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Notably, the trifluoromethyl group can serve as a directing group in transition-metal-catalyzed transformations. Researchers have explored its reactivity in the context of medicinal chemistry and material science .


Physical and Chemical Properties Analysis

  • Spectroscopic Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses provide valuable information about its functional groups and connectivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antitumor Activity : A compound involving a structure similar to 4-[3-(Trifluoromethyl)benzyl]morpholine, specifically 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and shown to inhibit the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
  • Crystal Structure and Spectroscopic Studies : Research has been conducted on the crystal structure and spectroscopic properties of similar compounds, which could be relevant for understanding the properties of this compound (Kotan & Yüksek, 2016).

Chemical Properties and Applications

  • Synthesis of Chiral Reagents : Morpholine derivatives have been synthesized for use as chiral reagents, which could be relevant to the synthesis or application of this compound (Dave & Sasaki, 2004).
  • Physicochemical Properties and Biodegradability : The synthesis, toxicity, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, which are structurally related, have been studied for potential applications (Pernak et al., 2011).

Pharmacological Implications

  • Synthesis and Pharmacological Assessment : Morpholine derivatives have been synthesized and assessed for their pharmacological effects, providing insights into potential applications for similar compounds (Avramova et al., 1998).
  • Antimicrobial Agents : New 1,2,4-triazole derivatives containing morpholine moiety, structurally akin to this compound, have been synthesized and evaluated as antimicrobial agents (Sahin et al., 2012).

Mechanism of Action

4-[3-(Trifluoromethyl)benzyl]morpholine may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with specific receptors, enzymes, or cellular components. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Safety and Hazards

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination .

Future Directions

  • Applications : Explore its use in materials science, catalysis, or other fields .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPBJSMGRMPPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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